tert-butyl N-(2-formylcyclohexyl)carbamate

Organic Synthesis Peptide Chemistry Medicinal Chemistry

Unprotected primary amines in generic aldehydes cause racemization and side reactions in multi-step syntheses. This specific Boc-protected 2-formylcyclohexylcarbamate eliminates those risks. - **Quantitative one-step yield**: Enables rapid parallel synthesis & SAR libraries. - **Unique 2-substitution pattern**: Provides conformational constraint for selective enzyme inhibitors. - **≥95% purity guaranteed**: Minimizes impurities, ensures batch-to-batch consistency. - **Boc stability**: Reliable long-term storage without degradation.

Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
CAS No. 1496985-27-3
Cat. No. B3378924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(2-formylcyclohexyl)carbamate
CAS1496985-27-3
Molecular FormulaC12H21NO3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCCC1C=O
InChIInChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h8-10H,4-7H2,1-3H3,(H,13,15)
InChIKeyKNQREOBBZDSHPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl N-(2-formylcyclohexyl)carbamate: Versatile Building Block


tert-Butyl N-(2-formylcyclohexyl)carbamate (CAS 1496985-27-3) is an organic compound with the molecular formula C12H21NO3 and a molecular weight of 227.30 g/mol . It belongs to the class of Boc-protected amino aldehydes, specifically featuring a tert-butoxycarbonyl (Boc)-protected amine and an aldehyde group on a cyclohexane ring. The compound is characterized by a predicted boiling point of 339.5±31.0 °C, a predicted density of 1.04±0.1 g/cm³, and a predicted acid dissociation constant (pKa) of 12.05±0.40 . It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly for introducing conformational constraint and facilitating further derivatization .

Why Generic Substitution Fails


Generic substitution of tert-butyl N-(2-formylcyclohexyl)carbamate with seemingly analogous compounds like 2-aminocyclohexanecarbaldehyde or trans-4-(Boc-amino)cyclohexanecarboxaldehyde introduces unacceptable risks. The unprotected primary amine in 2-aminocyclohexanecarbaldehyde leads to uncontrolled side reactions, racemization, and low yields in multi-step syntheses . While other Boc-protected aldehydes exist, the 2-position substitution pattern on the cyclohexane ring of this compound offers unique conformational constraint and synthetic versatility not found in 4-substituted or acyclic analogs . The following quantitative evidence details these critical differences, demonstrating why procurement of the specific CAS 1496985-27-3 compound is essential for reliable, high-performance results.

Quantitative Differentiation vs. Analogues


One-Step Synthesis Yield Advantage

A one-step synthesis protocol for tert-butyl N-(2-formylcyclohexyl)carbamate, using adapted Vilsmeier conditions, achieves quantitative yield [1]. In contrast, the synthesis of the unprotected analog 2-aminocyclohexanecarbaldehyde typically involves multi-step sequences with reported yields ranging from 65% to 85% for individual protection steps alone, with overall yields often below 50% [2]. The direct comparison underscores the target compound's superior synthetic efficiency.

Organic Synthesis Peptide Chemistry Medicinal Chemistry

Purity and Stability Advantage

tert-Butyl N-(2-formylcyclohexyl)carbamate is commercially available with a guaranteed purity of ≥95% (typically 95–98%) . The unprotected analog, 2-aminocyclohexanecarbaldehyde, is prone to rapid degradation via amine-aldehyde self-condensation and oxidation, making it impractical to supply at high, consistent purity . The Boc-protected derivative thus provides a stable, high-purity starting material.

Chemical Purity Stability Pharmaceutical Intermediates

Steric and Electronic Differentiation

The 2-substituted cyclohexane ring in tert-butyl N-(2-formylcyclohexyl)carbamate introduces significant steric hindrance and conformational constraint compared to the 4-substituted isomer, trans-4-(Boc-amino)cyclohexanecarboxaldehyde (CAS 181308-57-6). The predicted pKa of the target compound is 12.05±0.40 , whereas the 4-isomer has a predicted pKa of 12.33±0.40 . While this difference is subtle, the adjacent positioning of the Boc-amine and aldehyde groups in the target compound facilitates intramolecular cyclizations and imparts a distinct conformational bias, crucial for generating rigid scaffolds in drug discovery [1].

Peptidomimetics Stereochemistry Drug Design

Application Scenarios


Constrained Peptidomimetics Synthesis

The target compound's quantitative one-step synthesis yield [1] and unique 2-substitution pattern on the cyclohexane ring make it an ideal building block for creating conformationally restricted peptides and peptidomimetics. The adjacent Boc-amine and aldehyde groups facilitate intramolecular cyclizations and the construction of rigid heterocyclic frameworks, which are critical for generating selective enzyme inhibitors and receptor modulators .

Pharmaceutical Intermediate Synthesis

With commercially guaranteed purity of ≥95% [1], this compound minimizes the introduction of impurities into complex synthetic pathways, a key consideration in pharmaceutical manufacturing. Its stability, conferred by the Boc protecting group, allows for reliable storage and use over extended periods, ensuring batch-to-batch consistency and reducing the need for re-synthesis or extensive purification of downstream intermediates.

Chiral Library Construction

The stereochemical versatility of the 2-substituted cyclohexane ring allows for the generation of diverse chiral derivatives. The compound serves as a precursor to both cis and trans isomers, as well as enantiomerically pure forms, which are essential for exploring structure-activity relationships (SAR) in early-stage drug discovery programs . The robust synthetic access provided by the one-step quantitative yield [1] supports the rapid parallel synthesis of compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl N-(2-formylcyclohexyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.